2'-({[4-(1,3-BENZOXAZOL-2-YL)PHENYL]AMINO}CARBONYL)BIPHENYL-2-CARBOXYLIC ACID
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Overview
Description
2’-({[4-(1,3-BENZOXAZOL-2-YL)PHENYL]AMINO}CARBONYL)BIPHENYL-2-CARBOXYLIC ACID is a complex organic compound that features a benzoxazole moiety. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2’-({[4-(1,3-BENZOXAZOL-2-YL)PHENYL]AMINO}CARBONYL)BIPHENYL-2-CARBOXYLIC ACID typically involves the use of 2-aminophenol as a precursor . The synthetic route includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include aldehydes, ketones, acids, and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes in the presence of a magnetic solid acid nanocatalyst can yield benzoxazole derivatives with high efficiency .
Scientific Research Applications
2’-({[4-(1,3-BENZOXAZOL-2-YL)PHENYL]AMINO}CARBONYL)BIPHENYL-2-CARBOXYLIC ACID has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various benzoxazole derivatives . In biology and medicine, it exhibits antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities . The compound is also used in the development of new drugs and therapeutic agents . In the industrial sector, it is employed in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of 2’-({[4-(1,3-BENZOXAZOL-2-YL)PHENYL]AMINO}CARBONYL)BIPHENYL-2-CARBOXYLIC ACID involves its interaction with various molecular targets and pathways . The benzoxazole moiety is known to interact with enzymes and receptors, leading to its diverse biological activities . For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to 2’-({[4-(1,3-BENZOXAZOL-2-YL)PHENYL]AMINO}CARBONYL)BIPHENYL-2-CARBOXYLIC ACID include other benzoxazole derivatives such as 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole . These compounds share similar structural features and biological activities but differ in their specific applications and efficacy . The uniqueness of 2’-({[4-(1,3-BENZOXAZOL-2-YL)PHENYL]AMINO}CARBONYL)BIPHENYL-2-CARBOXYLIC ACID lies in its specific molecular structure, which imparts distinct properties and applications .
Properties
IUPAC Name |
2-[2-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O4/c30-25(21-9-3-1-7-19(21)20-8-2-4-10-22(20)27(31)32)28-18-15-13-17(14-16-18)26-29-23-11-5-6-12-24(23)33-26/h1-16H,(H,28,30)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYVGKRBDHVYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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